molecular formula C13H19NO3S B2714065 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine CAS No. 667912-26-7

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine

Cat. No. B2714065
CAS RN: 667912-26-7
M. Wt: 269.36
InChI Key: HZOLJCXCCXMRIZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.41 g/mol. This compound is also known as DMTS morpholine and has been synthesized using various methods.

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Aminocarbonylation : Dimethylformamide, incorporating elements like morpholine, is used in palladium-catalyzed aminocarbonylation of p-tolyl bromide, showing the relevance of similar structures in organic synthesis and catalysis (Wan et al., 2002).

Analytical Chemistry

  • Analysis in Waste and Surface Water : Morpholine derivatives are analyzed in waste and surface water, indicating their environmental and analytical significance. This reflects on the broader applications of related chemicals in environmental monitoring (Sacher et al., 1997).

Organic Chemistry

  • Improvement of Odorless Oxidations : Derivatives like methyl 6-morpholinohexyl sulfide have been used as odorless substitutes in Corey–Kim and Swern oxidations, showcasing the utility of morpholine structures in making chemical processes more user-friendly and environmentally conscious (Nishide et al., 2004).

Biochemistry

  • Stability of Carbodiimides : Research on carbodiimides, including those with morpholine structures, provides insights into biochemical stability, relevant for understanding chemical interactions in biological systems (Gilles et al., 1990).

Polymer Science

  • Biocompatible Copolymers Synthesis : Research on morpholine structures extends to the synthesis of biocompatible copolymers, underscoring the importance of such compounds in medical and biotechnological applications (Ma et al., 2003).

Photopolymerization

  • Water-Soluble Photoinitiator Development : Morpholine derivatives are used in developing water-soluble photoinitiators for environmentally friendly resist systems, demonstrating their role in advancing green chemistry (Kojima et al., 1998).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Scaffolds : Morpholine derivatives are used in the synthesis of heterocyclic scaffolds, illustrating their importance in creating complex organic structures for various applications (Pandey et al., 2012).

Fungicidal Research

  • Fungicidal Activity of Morpholine Derivatives : Research on 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine demonstrates its use in fungicide development, highlighting the agricultural and environmental significance of such compounds (Bianchi et al., 1992).

properties

IUPAC Name

2,6-dimethyl-4-(3-methylphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-5-4-6-13(7-10)18(15,16)14-8-11(2)17-12(3)9-14/h4-7,11-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOLJCXCCXMRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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